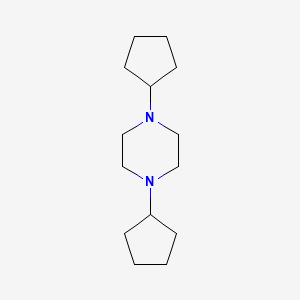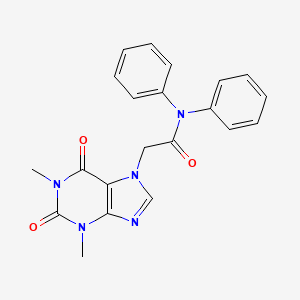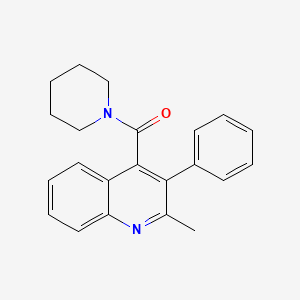![molecular formula C16H17N3O4S B10877418 N-[[(4-propoxybenzoyl)amino]carbamothioyl]furan-2-carboxamide](/img/structure/B10877418.png)
N-[[(4-propoxybenzoyl)amino]carbamothioyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-{[2-(4-Propoxybenzoyl)hydrazino]carbothioyl}-2-furamide is a complex organic compound with the molecular formula C16H17N3O4S It is characterized by the presence of a furan ring, a propoxybenzoyl group, and a hydrazinocarbothioyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-{[2-(4-Propoxybenzoyl)hydrazino]carbothioyl}-2-furamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-Propoxybenzoyl Chloride: This is achieved by reacting 4-propoxybenzoic acid with thionyl chloride under reflux conditions.
Formation of 4-Propoxybenzoyl Hydrazide: The 4-propoxybenzoyl chloride is then reacted with hydrazine hydrate to form 4-propoxybenzoyl hydrazide.
Synthesis of N2-{[2-(4-Propoxybenzoyl)hydrazino]carbothioyl}-2-furamide: Finally, the 4-propoxybenzoyl hydrazide is reacted with 2-furoyl isothiocyanate under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for N2-{[2-(4-Propoxybenzoyl)hydrazino]carbothioyl}-2-furamide would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~2~-{[2-(4-Propoxybenzoyl)hydrazino]carbothioyl}-2-furamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring or the hydrazino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Reduced forms of the hydrazino and carbothioyl groups.
Substitution: Substituted furan derivatives.
Scientific Research Applications
N~2~-{[2-(4-Propoxybenzoyl)hydrazino]carbothioyl}-2-furamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2-{[2-(4-Propoxybenzoyl)hydrazino]carbothioyl}-2-furamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N~2~-{[2-(4-Methoxybenzoyl)hydrazino]carbothioyl}-2-furamide
- N~2~-{[2-(4-Ethoxybenzoyl)hydrazino]carbothioyl}-2-furamide
- N~2~-{[2-(4-Butoxybenzoyl)hydrazino]carbothioyl}-2-furamide
Uniqueness
N~2~-{[2-(4-Propoxybenzoyl)hydrazino]carbothioyl}-2-furamide is unique due to the presence of the propoxy group, which may impart distinct physicochemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H17N3O4S |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-[[(4-propoxybenzoyl)amino]carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C16H17N3O4S/c1-2-9-22-12-7-5-11(6-8-12)14(20)18-19-16(24)17-15(21)13-4-3-10-23-13/h3-8,10H,2,9H2,1H3,(H,18,20)(H2,17,19,21,24) |
InChI Key |
IHUNVKWDTAHGBY-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NNC(=S)NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2E)-2-benzylidenehydrazinyl]-3-nitrobenzonitrile](/img/structure/B10877345.png)

![2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl N-[(4-chlorophenyl)carbonyl]glycylglycinate](/img/structure/B10877370.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-{[2-(phenylsulfonyl)hydrazinyl]carbonothioyl}-1,2-oxazole-4-carboxamide](/img/structure/B10877373.png)
![3-(2,4-dichlorophenyl)-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10877382.png)
![(1E)-1-[(3E)-4-(4-fluorophenyl)but-3-en-2-ylidene]-2-(4-nitrophenyl)hydrazine](/img/structure/B10877383.png)
![2-({[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzamide](/img/structure/B10877387.png)
![4-(4-fluorophenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10877402.png)
![1-Cyclopentyl-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10877403.png)

![N-(4-nitrophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B10877410.png)
![4-({[(4-Hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B10877419.png)
![N-(2-methyl-5-nitrophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B10877420.png)
